molecular formula C9H11N5 B2584200 9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline CAS No. 860650-77-7

9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline

Cat. No.: B2584200
CAS No.: 860650-77-7
M. Wt: 189.222
InChI Key: WFHYJKKLGBROEX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name This compound encodes critical structural information. Breaking this down:

  • Tetrazolo[5,1-b]quinazoline : Indicates a fused bicyclic system where a tetrazole ring (a five-membered ring with four nitrogen atoms) is attached to a quinazoline backbone (a bicyclic structure comprising a benzene ring fused to a pyrimidine ring). The "[5,1-b]" notation specifies the positions of fusion between the tetrazole and quinazoline moieties.
  • 5,6,7,8-Tetrahydro : Denotes partial saturation of the quinazoline ring, with hydrogen atoms added to carbons 5–8, reducing aromaticity and altering electronic properties.
  • 9-Methyl : A methyl substituent at position 9 of the quinazoline framework, influencing steric and electronic characteristics.

The compound’s molecular formula $$ \text{C}9\text{H}{11}\text{N}5 $$ distinguishes it from simpler quinazoline derivatives, such as unsubstituted quinazoline ($$ \text{C}8\text{H}6\text{N}2 $$) or its tetrazolo-fused analog tetrazolo[1,5-c]quinazoline ($$ \text{C}8\text{H}5\text{N}_5 $$). Key identifiers include its CAS Registry Number (860650-77-7) and the absence of a defined MDL number, as cataloged by chemical suppliers.

Structural Comparison of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
Quinazoline $$ \text{C}8\text{H}6\text{N}_2 $$ 130.15 91-19-0
Tetrazolo[1,5-c]quinazoline $$ \text{C}8\text{H}5\text{N}_5 $$ 171.16 234-77-5
This compound $$ \text{C}9\text{H}{11}\text{N}_5 $$ 189.22 860650-77-7

The tetrahydro modification reduces ring strain and enhances conformational flexibility compared to fully aromatic analogs, a feature exploited in drug design to improve bioavailability. The methyl group at position 9 further modulates lipophilicity, potentially enhancing membrane permeability.

Historical Context in Heterocyclic Chemistry

The emergence of this compound is rooted in the mid-20th-century expansion of heterocyclic chemistry. Quinazoline itself was first synthesized in 1895 via decarboxylation of quinazoline-2-carboxylic acid, but its derivatives gained prominence much later. The fusion of tetrazole rings to quinazoline frameworks, as seen in this compound, became a focus in the 1980s–1990s, driven by interest in nitrogen-rich heterocycles for energetic materials and pharmaceuticals.

Two key advancements facilitated its development:

  • Improved Cyclocondensation Techniques : Methods such as the [4 + 1]-cyclocondensation of 4-hydrazinoquinazolines with nitrating agents enabled efficient tetrazole ring formation.
  • Hydrogenation Strategies : Selective hydrogenation of quinazoline derivatives allowed controlled saturation of specific rings, yielding tetrahydro intermediates without over-reduction.

The compound’s partially saturated structure reflects a deliberate departure from fully aromatic systems, which often exhibit planar rigidity and limited solubility. By introducing tetrahydro moieties, chemists aimed to balance aromatic stabilization with the conformational adaptability required for target binding in biological systems.

The tetrazole component contributes to its electronic profile, as tetrazoles are known to act as bioisosteres for carboxylic acids, enhancing metabolic stability. This property has made analogous compounds candidates for antiviral and anticancer agents, though specific applications of this compound remain exploratory.

Properties

IUPAC Name

9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-7-4-2-3-5-8(7)10-9-11-12-13-14(6)9/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHYJKKLGBROEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC3=NN=NN13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321567
Record name 9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860650-77-7
Record name 9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline typically involves the cyclization of appropriate intermediates. One common method involves the reaction of imidates with corresponding hydrazides to form amidrazones, which are then cyclized with esters of fluorinated acids or activated carbonyl compounds . Another approach involves the use of aromatic aldehydes with electron-withdrawing or donating groups, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds, including those related to 9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline, exhibit significant anticancer properties. For instance, a study demonstrated that certain substituted quinazoline derivatives functioned as irreversible inhibitors of the epidermal growth factor receptor (EGFR), showing enhanced potency against resistant cancer cell lines such as H1975 (EGFR-T790M) and HCC827 . The promising results suggest that modifications to the quinazoline structure can lead to effective anticancer agents.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Quinazoline derivatives have been shown to inhibit various enzymes linked to cancer progression and other diseases. For example, hybrids based on quinazolinone have demonstrated activity against urease and cyclooxygenase (COX) enzymes . These findings indicate that this compound could be a candidate for further development in enzyme inhibition studies.

Synthetic Methods

The synthesis of this compound can be achieved through multicomponent reactions involving 5-aminotetrazole and arylaldehydes. This method highlights the versatility of tetrazole chemistry in creating complex heterocyclic compounds .

Structural Characterization

Structural analysis using techniques such as X-ray crystallography has provided insights into the molecular geometry and electronic properties of this compound. Understanding these characteristics is crucial for predicting biological activity and guiding further modifications to enhance efficacy .

Antimicrobial Properties

Recent studies have indicated that certain derivatives of tetrazoloquinazolines possess antimicrobial activity. This includes efficacy against various bacterial strains and potential applications in treating infections .

Antidiabetic Effects

Some research has also focused on the antidiabetic potential of quinazoline derivatives. Compounds exhibiting DPP-4 inhibition have been identified as promising candidates for developing new antidiabetic agents .

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityIdentified irreversible EGFR inhibitors with improved potency against resistant cancer cells.
Enzyme InhibitionQuinazolinone-based hybrids showed significant inhibition of urease and COX enzymes.
Synthesis TechniquesDeveloped efficient synthesis routes for tetrahydrotetrazoloquinazolines through multicomponent reactions.

Mechanism of Action

The mechanism of action of 9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit proteins related to cancer pathophysiology, such as dihydroorotase and matrix metalloproteinase 9 (MMP-9) . These interactions lead to the disruption of cellular processes essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

9-Aryl-tetrazolo[5,1-b]quinazolinones

  • Structure : Features an aryl group (e.g., phenyl) at the 9-position instead of methyl.
  • Synthesis: Gein et al. reported a solventless MCR of 5-aminotetrazole, benzaldehydes, and cyclohexane-1,3-dione, yielding 9-aryl derivatives in high yields (e.g., 13 in Scheme 9).

9-Trifluoromethyl-pyrazolo[5,1-b]quinazoline

  • Structure : Substitutes tetrazole with pyrazole and introduces a trifluoromethyl group at the 9-position (e.g., 9-trifluoromethyl-5,6,7,8-tetrahydro-pyrazolo[5,1-b]quinazoline-2-carboxylic acid).
  • Key Differences : The trifluoromethyl group increases electronegativity and metabolic stability, while the pyrazole ring alters hydrogen-bonding capabilities.

Triazolo[5,1-b]quinazolinones

  • Structure : Replaces tetrazole with triazole (e.g., 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one).
  • Key Differences : Triazole rings offer distinct electronic properties and coordination sites, influencing catalytic and biological activities.

Key Findings :

  • The 9-methyl derivative’s synthesis aligns with green chemistry principles but requires optimization for scalability.
  • Triazolo analogs benefit from superior catalytic efficiency (e.g., NGPU catalyst reduces reaction time to 15–30 min).

Pharmacological and Physicochemical Properties

Cytotoxicity and Permeability

  • 9-Methyl-tetrazoloquinazoline: Non-cytotoxic (IC50 >1000 μg/mL against breast cancer cells) with high permeability, suggesting suitability for central nervous system (CNS) targeting.
  • Ethyl 2-(9-(4-chlorophenyl)-8-oxo-tetrazolo[5,1-b]quinazolin-4(6H)-yl) acetate : Similar permeability but lacks anticancer activity (ΔG binding energy inferior to doxorubicin).
  • A2A Adenosine Receptor Antagonists (e.g., 9x, 10d): Exhibit nanomolar binding affinities (Ki = 15–65 nM) and improved solubility due to aminopentylpiperidine chains.

Solubility and Stability

  • 9-Trifluoromethyl-pyrazoloquinazoline : Enhanced metabolic stability due to the trifluoromethyl group but reduced aqueous solubility.
  • Triazole-tethered hybrids : Click chemistry-derived analogs show tunable solubility and bioactivity profiles (e.g., 1H-1,2,3-triazole tethered pyrazoloquinazolines).

Key Structural-Activity Relationships (SARs)

Substituent Position : Methyl groups at the 9-position favor membrane permeability, while aryl/heteroaryl groups enhance target binding.

Heterocycle Choice : Tetrazole vs. triazole/pyrazole alters electronic density and hydrogen-bonding capacity, impacting receptor interactions.

Catalyst Influence : Ionic liquid ([BMIM][OH]) and NGPU catalysts improve yields and reduce reaction times for indole-conjugated and triazolo derivatives.

Biological Activity

9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This compound is part of a larger class of tetrazoloquinazolines, which have been studied for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews current research findings on the biological activity of this compound, including synthesis methods, in vitro studies, and molecular docking analyses.

Synthesis

The synthesis of this compound typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with cyclohexane-1,3-dione and 5-aminotetrazole under acidic conditions. The resulting product can be purified through recrystallization methods to achieve high purity levels suitable for biological testing .

Biological Activity Overview

Research indicates that compounds within the tetrazoloquinazoline family exhibit a range of biological activities:

  • Anticancer Activity : Substituted tetrazoloquinazolines have been evaluated for their potential as anticancer agents. In vitro studies demonstrated that certain derivatives possess cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating varying degrees of potency . Molecular docking studies suggest these compounds interact favorably with specific cancer-related targets.
  • Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .
  • Anti-inflammatory Effects : Preliminary studies suggest that these compounds may also exhibit anti-inflammatory properties by modulating inflammatory cytokine production .

Case Studies

  • Anticancer Efficacy :
    • A study synthesized several tetrazoloquinazoline derivatives and assessed their cytotoxicity using the MTT assay. The results indicated that while some compounds were noncytotoxic (IC50 > 1000 ppm), others exhibited significant cytotoxicity against cancer cells .
  • Molecular Docking Analysis :
    • Molecular docking studies using software like MOE revealed that this compound binds effectively to key proteins involved in cancer progression. The binding free energy calculations suggested strong interactions with target sites associated with tumor growth inhibition .

Data Table: Biological Activities of Tetrazoloquinazolines

Compound NameActivity TypeIC50 Value (ppm)Target Cell Line
This compoundAnticancer>1000MCF-7
4-Chloro-5-methyl-tetrazolo[5,1-b]quinazolineAntimicrobial500E. coli
2-Methyl-tetrazolo[5,1-b]quinazolineAnti-inflammatory300RAW 264.7

Q & A

Q. What are the established synthetic routes for 9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline, and how do greener methods enhance sustainability?

The compound is synthesized via multicomponent reactions involving aromatic aldehydes, β-diketones, and ammonium acetate. Greener approaches utilize sulphonated rice husk (SRH) as a biodegradable heterogeneous catalyst, which replaces toxic solvents and reduces waste. SRH’s high porosity and acid density enable efficient Hantzsch condensation and cyclization, achieving yields >85% under mild conditions .

Q. What structural features of the tetrahydrotetrazoloquinazoline scaffold contribute to its reactivity and bioactivity?

The fused tetrazolo-quinazoline core provides rigidity and π-electron density, facilitating interactions with biological targets. Substituents at the 9-position (e.g., methyl groups) enhance lipophilicity, while the tetrahydro ring increases conformational flexibility, critical for binding enzymes like dihydrofolate reductase (DHFR) .

Q. Which chemical reactions are typically used to modify the tetrahydrotetrazoloquinazoline scaffold?

Common reactions include:

  • Oxidation : Conversion to quinazolinone derivatives using KMnO₄.
  • Substitution : Mannich reactions to introduce alkyl/aryl groups.
  • Nucleophilic displacement : Ethyl chloroacetate reacts with the NH group in the presence of K₂CO₃ to form ester derivatives .

Q. How do electronic properties of substituents influence pharmacological activity?

Electron-withdrawing groups (e.g., Cl, CN) at the 9-position increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. Conversely, methyl groups improve metabolic stability by reducing oxidative degradation .

Advanced Questions

Q. What mechanistic role does sulphonated rice husk (SRH) play in the cyclization of tetrahydrotetrazoloquinazoline derivatives?

SRH protonates aldehydes, accelerating Hantzsch condensation with β-diketones and ammonium acetate. The acidic sites then promote cyclization via intramolecular nucleophilic attack, forming the tetrazoloquinazoline core. FTIR and SEM confirm SRH’s stability and recyclability (up to 6 cycles) .

Q. How can contradictions in yield data between SRH-catalyzed and traditional methods be resolved?

Discrepancies arise from variations in reaction homogeneity and catalyst loading. Systematic optimization (e.g., solvent polarity, temperature) and kinetic studies (e.g., monitoring intermediates via HPLC) are critical. SRH’s heterogeneity may require longer reaction times compared to homogeneous catalysts .

Q. What strategies improve regioselectivity in multi-component reactions for tetrazoloquinazoline hybrids?

Catalyst choice (e.g., TBAB vs. SRH) and solvent polarity dictate regioselectivity. Polar aprotic solvents (DMF) favor nucleophilic substitution at the 4-position, while nonpolar solvents stabilize keto-enol tautomers, directing reactivity to the 9-position .

Q. How do molecular docking studies elucidate interactions with DHFR?

Docking reveals hydrogen bonding between the tetrazolo N-atoms and DHFR’s Asp27 and Thr56 residues. The methyl group at C9 fits into a hydrophobic pocket lined by Phe31 and Leu22, explaining enhanced inhibitory activity compared to unsubstituted analogs .

Q. What challenges arise in scaling up greener synthesis methods?

SRH’s gradual deactivation (due to pore blockage) necessitates intermittent regeneration via acid washing. Maintaining reaction homogeneity in large batches requires optimized stirring rates and solvent ratios to prevent agglomeration .

Q. Which analytical techniques are critical for characterizing intermediates in multi-step syntheses?

  • LC-MS : Identifies transient intermediates (e.g., enamine adducts).
  • ²H NMR : Tracks deuterium incorporation in Hantzsch condensation steps.
  • XRD : Confirms crystallinity of final products, ensuring purity >95% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Reactant of Route 2
9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline

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